Fmoc-4-chloro-L-phenylalanine
CAS No.: 175453-08-4
Cat. No.: VC21541029
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 175453-08-4 |
---|---|
Molecular Formula | C24H20ClNO4 |
Molecular Weight | 421.9 g/mol |
IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Standard InChI Key | CQPNKLNINBUUOM-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Chemical Identity and Structural Characteristics
Basic Chemical Information
Fmoc-4-chloro-L-phenylalanine is a modified amino acid with precise chemical identifiers that facilitate its cataloging and research applications. The compound presents a distinctive molecular structure with the characteristic Fmoc protecting group.
Table 1: Chemical Identity Parameters of Fmoc-4-chloro-L-phenylalanine
Parameter | Value |
---|---|
CAS Number | 175453-08-4 |
Molecular Formula | C24H20ClNO4 |
Molecular Weight | 421.87 g/mol |
IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Beilstein Reference | 9437838 |
MDL Number | MFCD00080281 |
InChI Key | CQPNKLNINBUUOM-QFIPXVFZSA-N |
The compound is recognized by multiple synonyms in scientific literature and commercial catalogs, including Fmoc-Phe(4-Cl)-OH, Fmoc-4-Chloro-Phe-OH, (S)-N-FMOC-4-Chlorophenylalanine, and 4-Chloro-L-phenylalanine, N-FMOC protected . This diversity in nomenclature reflects its widespread use across different research fields and applications.
Structural Features
The molecular structure of Fmoc-4-chloro-L-phenylalanine consists of several key components that define its functionality:
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A central alpha-amino acid core with L-stereochemistry
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A para-chlorinated phenyl ring attached to the beta carbon
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The Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the alpha-amino position
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A free carboxylic acid group
The SMILES notation provides a linear representation of this structure: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O . The chlorine substituent at the para position of the phenyl ring is a critical structural element that influences the compound's physical properties and biological interactions.
Physical and Chemical Properties
Physical Characteristics
Fmoc-4-chloro-L-phenylalanine exhibits distinct physical properties that are important for its handling, storage, and application in laboratory settings.
Table 2: Physical Properties of Fmoc-4-chloro-L-phenylalanine
Property | Value |
---|---|
Appearance | Grayish white powder/White solid |
Melting Point | 138 °C |
Boiling Point | 640.9±55.0 °C (Predicted) |
Density | 1.1529 (rough estimate) |
Specific Rotation | [α]D= -31 ± 3° (C=1 in DMF) 20 |
Refractive Index | 1.6290 (estimate) |
pKa | 3.72±0.10 (Predicted) |
The compound appears as a grayish white powder with a relatively high melting point of 138°C, which is characteristic of amino acid derivatives with aromatic substituents . The specific rotation value of -31 ± 3° (measured at concentration of 1 in DMF at 20°C) confirms its L-stereochemistry, which is essential for its biological activity and applications in peptide synthesis .
Stability Considerations
Applications in Scientific Research
Peptide Synthesis
Fmoc-4-chloro-L-phenylalanine serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This methodology enables researchers to efficiently create complex peptide sequences with precisely controlled structures .
The compound's incorporation into peptides introduces several advantageous properties:
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Enhanced hydrophobicity due to the chlorine substituent
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Altered electronic properties of the aromatic ring
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Potential for specific interactions with target proteins
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Modified hydrogen bonding capabilities
In solid-phase applications, the compound is available as N-Fmoc-4-chloro-L-phenylalanine-Wang resin, with typical resin substitution levels of 0.3–0.8 mmol/g . The standard mesh size is 100-200 mesh, though 200-400 mesh resins and other configurations are available for specialized applications .
Pharmaceutical Research and Drug Development
The unique structure of Fmoc-4-chloro-L-phenylalanine makes it valuable in pharmaceutical research, especially in developing new therapeutic compounds. The chlorine atom at the para position of the phenyl ring can significantly alter a peptide's binding characteristics and pharmacokinetic properties .
Key applications in drug development include:
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Development of peptide-based drugs targeting specific receptors or enzymes
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Enhancement of therapeutic efficacy through structural modifications
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Creation of peptidomimetics that mimic bioactive peptides with improved stability
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Design of enzyme inhibitors with specificity for particular binding pockets
The incorporation of this modified amino acid can produce peptide-based drugs with improved metabolic stability, enhanced receptor selectivity, or altered cell permeability profiles .
Parameter | Specification |
---|---|
Common Package Sizes | 1g, 5g |
Typical Purity | ≥98% |
Physical Form | Solid |
Appearance Quality | Grayish white to white powder |
Suppliers often provide certificates of analysis confirming the identity and purity of the compound, which is crucial for research applications requiring high-quality reagents .
Specialized Forms
In addition to the free acid form, specialized derivatives such as Fmoc-4-chloro-L-phenylalanine-Wang resin are available for direct application in solid-phase peptide synthesis. These resins are offered with varying substitution levels and mesh sizes to accommodate different synthetic requirements .
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